1-Propyl-4-amino-4-piperidinecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-propylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-5-11-6-3-9(10,4-7-11)8(12)13/h2-7,10H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJKZYKSKZUUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations
Reactions at the Piperidine (B6355638) Nitrogen (N1)
The nitrogen atom at the 1-position of the piperidine ring is a tertiary amine, characterized by its nucleophilicity and basicity. Its reactivity is central to modifications of the piperidine scaffold.
As a tertiary amine, the piperidine nitrogen is susceptible to reactions with electrophiles. One of the fundamental reactions is quaternization, which involves the alkylation of the nitrogen to form a quaternary ammonium (B1175870) salt. researchgate.netumn.edu This process converts the neutral tertiary amine into a permanently charged cationic center. The reaction typically proceeds via an SN2 mechanism, where the nitrogen's lone pair of electrons attacks an alkyl halide (e.g., methyl iodide) or another suitable alkylating agent.
The stereochemistry of this reaction can be complex, with the incoming alkyl group potentially attacking from either an axial or equatorial position relative to the piperidine ring's chair conformation. researchgate.netnih.gov The ratio of the resulting diastereomeric products is influenced by several factors, including the steric bulk of the N-substituent (the propyl group), the incoming alkyl group, and the solvent used. researchgate.net For the N-propyl group on 1-Propyl-4-amino-4-piperidinecarboxylic acid, equatorial attack by an incoming electrophile is generally favored to minimize steric hindrance.
While the N1 nitrogen is a tertiary amine and cannot form a standard amide bond through acylation, related reactions can occur. For instance, in the synthesis of certain piperidine-based structures, amide bond formation is a key step. researchgate.net Efficient routes to piperidines can involve the integration of amide activation, reduction, and intramolecular nucleophilic substitution in a one-pot reaction. nih.govmdpi.com
| Reagent Class | Example Reagent | Product Type | Mechanistic Notes |
| Alkyl Halides | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | SN2 reaction; forms a permanently charged cationic center. researchgate.net |
| Acyl Halides | Acetyl Chloride | (Not a direct reaction) | Tertiary amines cannot form stable amides but can act as catalysts or bases in acylation reactions. |
In organic synthesis, the N-substituent of a piperidine can function as a protective group. While the N-propyl group is generally stable, its cleavage (N-dealkylation) is a known reaction, particularly in metabolic contexts. Studies on various 4-aminopiperidine (B84694) drugs show that N-dealkylation is a major metabolic pathway, often catalyzed by cytochrome P450 enzymes, particularly the CYP3A4 isoform. nih.govacs.org
The mechanism of enzymatic N-dealkylation typically involves hydrogen atom abstraction from the α-carbon of the N-alkyl group (in this case, the methylene (B1212753) group of the propyl substituent), followed by hydroxylation to form an unstable hemiaminal intermediate. This intermediate then spontaneously decomposes to yield the secondary amine (4-amino-4-piperidinecarboxylic acid) and an aldehyde (propanal). nih.gov
In a synthetic laboratory setting, the cleavage of more robust N-alkyl groups often requires harsh chemical conditions that may not be compatible with the other functional groups in the molecule. Common methods for N-dealkylation include reaction with chloroformates like α-chloroethyl chloroformate (von Braun reaction) followed by hydrolysis, or catalytic hydrogenation under specific conditions. However, for a simple N-propyl group, such transformations are challenging and less common than the cleavage of specially designed protective groups like the benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) groups. creative-peptides.com
Reactions of the 4-Carboxylic Acid Functionality
The carboxylic acid group is a key site for molecular elaboration, enabling the formation of esters, amides, and other derivatives through nucleophilic acyl substitution.
The carboxylic acid can be converted to an ester through several methods, with Fischer esterification being the most common. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). The mechanism proceeds through several equilibrium steps:
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (water).
Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
Deprotonation: The protonated carbonyl of the resulting ester is deprotonated by a weak base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com
The reverse reaction, ester hydrolysis, can also be achieved under either acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis follows the reverse mechanism of Fischer esterification, requiring an excess of water to drive the equilibrium toward the carboxylic acid. masterorganicchemistry.com Base-catalyzed hydrolysis (saponification) involves the irreversible attack of a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), on the ester's carbonyl carbon, leading to a carboxylate salt after the expulsion of the alcohol. youtube.com
The formation of an amide bond by reacting the carboxylic acid with an amine is a fundamental transformation in peptide synthesis. researchgate.net Because this compound is an amino acid, it can be coupled with other amino acids or amines to form peptides or amide derivatives. Direct reaction between a carboxylic acid and an amine is typically unfavorable and requires high temperatures. sci-hub.se
Therefore, the carboxylic acid must first be "activated" using a coupling reagent. bachem.com This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amino group of another molecule. uni-kiel.de Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com
The general mechanism using a carbodiimide (B86325) involves:
The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.
The amine nucleophile attacks the carbonyl carbon of this intermediate.
This attack forms a new amide bond and releases a urea (B33335) byproduct (e.g., dicyclohexylurea). peptide.com
A significant challenge in peptide coupling is the risk of racemization at the α-carbon of the activated amino acid. uni-kiel.de To suppress this side reaction, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® are often included. These additives react with the O-acylisourea intermediate to form a less reactive but more selective active ester, which then reacts with the amine with a lower risk of racemization. peptide.comuniurb.it More advanced onium salt-based reagents like HBTU, HATU, and PyBOP incorporate the activating agent and the additive into a single structure, offering high efficiency. bachem.comresearchgate.net
| Reagent Class | Example(s) | Function | Key Feature(s) |
| Carbodiimides | DCC, DIC, EDC | Activates carboxylic acid to form an O-acylisourea intermediate. | Widely used; DCC byproduct is insoluble, while EDC byproduct is water-soluble. peptide.com |
| Additives | HOBt, HOAt, OxymaPure® | Suppresses racemization and improves coupling efficiency. | Forms an active ester intermediate that is more selective. uniurb.it |
| Onium Salts | HBTU, HATU, PyBOP | Combines activating and additive functions in one reagent. | Highly efficient and rapid coupling; requires a non-nucleophilic base. bachem.com |
Reactions of the 4-Amino Functionality
The primary amino group at the C4 position is a potent nucleophile and a weak base. Its reactivity is analogous to that of other primary amines and is crucial for forming various derivatives. Typical reactions include acylation, alkylation, and Schiff base formation.
Acylation: The 4-amino group readily reacts with acylating agents like acid chlorides or acid anhydrides in the presence of a base (to neutralize the acid byproduct) to form amides. This reaction is often used to introduce various substituents onto the 4-amino position, which can be important for modulating the biological activity of 4-aminopiperidine derivatives. researchgate.net
Alkylation: As a nucleophile, the 4-amino group can react with alkyl halides in an SN2 reaction to form secondary or tertiary amines. This process can be difficult to control, often leading to polyalkylation. Reductive amination, a more controlled method, involves reacting the amine with an aldehyde or ketone to form an imine (or Schiff base) intermediate, which is then reduced in situ (e.g., with sodium borohydride (B1222165), NaBH₄) to the corresponding alkylated amine.
Schiff Base Formation: The primary amino group can condense with aldehydes or ketones under neutral or mildly acidic conditions to form an imine. This reversible reaction is a common pathway for derivatization and is a key step in reductive amination.
Intramolecular Cyclizations and Rearrangements
The bifunctional nature of this compound, possessing both nucleophilic (amino) and electrophilic (carboxylic acid) groups, presents opportunities for intramolecular cyclization reactions. Under appropriate conditions, these reactions can lead to the formation of bicyclic lactams. The propensity for cyclization is dependent on factors such as ring size of the resulting bicyclic system and the reaction conditions employed.
Rearrangement reactions of the piperidine scaffold are less common but can be induced under specific conditions, such as in the presence of strong acids or via radical-mediated pathways. For example, certain piperidine alkaloids are known to undergo rearrangements. acs.org However, the specific rearrangement pathways for this compound have not been extensively documented in the literature.
Acid-Catalyzed Transformations within Piperidine Systems
In the presence of strong acids, the functional groups of this compound can undergo various transformations. The tertiary amine of the piperidine ring will be protonated, which can influence the reactivity of the other functional groups.
The carboxylic acid can undergo esterification when heated in the presence of an alcohol and a catalytic amount of a strong acid. This is a standard reaction for carboxylic acids. Furthermore, acid-catalyzed reactions can promote intramolecular cyclizations, as mentioned previously. For example, an acid-mediated reaction could facilitate the formation of an iminium ion, which could then be involved in a cyclization cascade. nih.gov
While detailed studies on the acid-catalyzed transformations of this compound are limited, the general principles of acid catalysis on piperidine systems suggest that protonation of the nitrogen atoms will play a crucial role in directing the outcome of such reactions. The stability of the piperidine ring under acidic conditions is generally high, but specific rearrangements can occur in more complex piperidine alkaloid structures. researchgate.net
Conformational Analysis and Stereochemistry
Conformational Preferences of the Piperidine (B6355638) Ring (Chair Conformation)
The six-membered piperidine ring of 1-Propyl-4-amino-4-piperidinecarboxylic acid, much like cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For the N-propyl group, there is a strong energetic preference for the equatorial position. This orientation minimizes steric hindrance with the axial hydrogens on carbons 2 and 6 of the piperidine ring, a phenomenon known as 1,3-diaxial interaction.
The 4-position of the ring is geminally disubstituted with an amino group and a carboxylic acid group. This substitution pattern significantly influences the conformational stability. While piperidine itself can undergo ring inversion, the bulky substituents at the C4 position in this molecule would create a high energy barrier for such a flip, effectively locking the ring in a preferred chair conformation. The relative conformational energies for substituents at the 4-position in piperidines are often comparable to those in analogous cyclohexane systems nih.gov. Given the steric bulk of both the amino and carboxylic acid groups, one would be positioned axially and the other equatorially in the most stable chair form. The exact preference would depend on a complex interplay of steric and electronic factors, including the potential for intramolecular hydrogen bonding.
Table 1: Key Conformational Features
| Feature | Description |
|---|---|
| Ring Conformation | Primarily exists in a chair conformation. |
| N-Propyl Group | Strongly prefers the equatorial position to avoid steric strain. |
| C4-Substituents | The amino and carboxylic acid groups are fixed in one axial and one equatorial position due to the high energy barrier for ring inversion. |
Stereoisomerism and Chirality at the C4-Position
A key stereochemical feature of this compound is the presence of a chiral center at the C4 carbon atom. A carbon atom is chiral if it is bonded to four different groups. In this molecule, the C4 carbon is attached to:
An amino group (-NH₂)
A carboxylic acid group (-COOH)
A -CH₂-CH₂-N(Propyl)- segment of the ring
A -CH₂-CH₂-C- segment of the ring
Due to this asymmetry, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-1-Propyl-4-amino-4-piperidinecarboxylic acid and (S)-1-Propyl-4-amino-4-piperidinecarboxylic acid. Enantiomers share the same physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light and other chiral molecules.
Stereoselective Synthetic Routes for Enantiopure this compound
The synthesis of enantiomerically pure forms of this compound requires stereoselective methods. While specific routes for this exact molecule are not widely documented, general strategies for the asymmetric synthesis of substituted piperidines can be applied nih.govthieme-connect.comacs.org. These approaches are crucial for producing a single enantiomer, which is often necessary for specific biological applications.
Potential Stereoselective Synthetic Strategies:
Use of Chiral Precursors: The synthesis could begin with a chiral starting material that already contains the desired stereochemistry, which is then carried through the synthetic sequence. For example, a derivative of a naturally occurring chiral amino acid could be used to construct the piperidine ring.
Chiral Auxiliary-Mediated Synthesis: A temporary chiral auxiliary can be attached to a precursor molecule to direct the stereoselective formation of the C4 chiral center. Once the desired stereochemistry is established, the auxiliary is removed.
Asymmetric Catalysis: A chiral catalyst, such as a chiral transition metal complex or an enzyme, can be used to favor the formation of one enantiomer over the other. For instance, a rhodium-catalyzed asymmetric carbometalation could be a potential step in creating the chiral center acs.org. Methods involving chemo-enzymatic dearomatization of pyridine (B92270) derivatives also present a viable pathway to stereo-enriched piperidines acs.org.
Resolution of Racemates: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.
A plausible synthetic approach could involve the reaction of a chiral epoxyaziridine with an α-amino ester in the presence of a Lewis acid to construct the piperidine skeleton with controlled stereochemistry researchgate.net. Subsequent N-propylation and functional group manipulations would lead to the target molecule.
Impact of Substituents on Ring Conformation and Chemical Reactivity
The substituents on the piperidine ring have a profound impact on its conformation and chemical reactivity.
N-Propyl Group: The electron-donating nature of the propyl group increases the basicity and nucleophilicity of the piperidine nitrogen compared to an unsubstituted piperidine. Conformationally, as mentioned, it locks the nitrogen in a specific orientation with the propyl group in the equatorial position, which can influence the accessibility of the nitrogen's lone pair for chemical reactions.
4-Amino Group: The amino group is a basic and nucleophilic center. Its reactivity will be influenced by the surrounding steric environment created by the carboxylic acid group and the piperidine ring.
4-Carboxylic Acid Group: The carboxylic acid group is acidic and can participate in reactions such as esterification and amidation. It also introduces the possibility of forming a zwitterion, where the carboxylic proton is transferred to the amino nitrogen, which can significantly affect the molecule's physical properties and reactivity.
Table 2: Summary of Substituent Effects
| Substituent | Conformational Impact | Reactivity Impact |
|---|---|---|
| N-Propyl | Enforces equatorial position, influences nitrogen lone pair accessibility. | Increases basicity and nucleophilicity of the ring nitrogen. |
| 4-Amino | Contributes to steric bulk at C4, can participate in intramolecular H-bonding. | Acts as a nucleophile and a base. |
| 4-Carboxylic Acid | Contributes to steric bulk at C4, can participate in intramolecular H-bonding. | Acts as an acid; enables zwitterion formation. |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 1-Propyl-4-amino-4-piperidinecarboxylic acid. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display a series of distinct absorption bands. The presence of the carboxylic acid group would be confirmed by a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a sharp, strong C=O stretching absorption between 1730-1700 cm⁻¹. The amino group (-NH₂) would give rise to N-H stretching vibrations, usually appearing as two bands in the 3500-3300 cm⁻¹ region. The piperidine (B6355638) ring and the propyl group will contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. The C-N stretching of the piperidine ring and the amino group will also be present in the fingerprint region (1300-1000 cm⁻¹). nih.govnist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H are strong in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. The C-C backbone of the piperidine ring and the propyl chain would be more prominent. The symmetric C-N stretching vibrations would also be observable. chemicalbook.comresearchgate.netspectrabase.com
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | FT-IR |
| Carboxylic Acid | C=O stretch | 1730-1700 | FT-IR, Raman |
| Amino | N-H stretch | 3500-3300 (two bands) | FT-IR |
| Alkyl (Propyl, Piperidine) | C-H stretch | 3000-2850 | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Conformation and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.
¹H NMR Spectroscopy: The proton NMR spectrum will provide a detailed map of all hydrogen atoms in the molecule. The propyl group will show a characteristic pattern: a triplet for the terminal methyl group (CH₃), a sextet (or multiplet) for the central methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the piperidine nitrogen. The piperidine ring protons will appear as complex multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen will be shifted downfield compared to the other ring protons. The amino group protons (-NH₂) may appear as a broad singlet, and the carboxylic acid proton (-COOH) will also be a broad singlet, typically at a higher chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show a distinct signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 170-185 ppm range. The quaternary carbon at position 4 of the piperidine ring, bonded to both the amino and carboxyl groups, will also have a characteristic chemical shift. The carbons of the propyl group and the piperidine ring will appear in the upfield aliphatic region. The carbon atom of the piperidine ring bonded to the nitrogen of the propyl group will be shifted downfield relative to the other ring carbons. thieme-connect.dedepaul.edumdpi.comresearchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl Carbon | - | 170-185 |
| Carboxyl Proton | 10-13 (broad s) | - |
| C4 (quaternary) | - | 50-65 |
| Piperidine CH₂ (adjacent to N) | 2.5-3.5 (m) | 45-60 |
| Piperidine CH₂ | 1.5-2.5 (m) | 20-35 |
| Amino Protons | 1-5 (broad s) | - |
| N-CH₂ (propyl) | 2.0-3.0 (t) | 50-60 |
| -CH₂- (propyl) | 1.2-1.8 (sextet) | 15-25 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, techniques such as electrospray ionization (ESI) would likely be used to generate the molecular ion.
The high-resolution mass spectrum would provide the exact molecular mass, allowing for the determination of the molecular formula (C₉H₁₈N₂O₂). The fragmentation pattern in the MS/MS spectrum would be predictable based on the functional groups present. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propyl group. Alpha-cleavage adjacent to the piperidine nitrogen is also a common fragmentation pathway for N-alkyl piperidines. libretexts.orgnih.govmiamioh.eduresearchgate.net
Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Description |
|---|---|---|
| 186 | [M+H]⁺ | Protonated molecular ion |
| 141 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |
| 143 | [M+H - C₃H₇]⁺ | Loss of the propyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated compounds like this compound, which lack extensive chromophores (conjugated systems), are not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The primary electronic transitions would be n→σ* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. These transitions typically occur at wavelengths below 200 nm and may not be readily observable with standard instrumentation. The absence of strong absorption in the UV-Vis spectrum can be a confirmation of the lack of conjugation in the molecule's structure. researchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector at a low wavelength (around 210 nm) or, more effectively, with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity. nih.govsielc.com
Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-dependent gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is paramount for chiral molecules, as different enantiomers can exhibit distinct biological activities. For "this compound," which possesses a chiral center at the C4 position, chiral High-Performance Liquid Chromatography (HPLC) is a definitive technique for separating and quantifying the enantiomers.
Methodology and Findings:
While specific experimental data for the chiral separation of "this compound" is not extensively documented in publicly available literature, a reliable method can be established based on the successful separation of analogous amino acids and piperidine derivatives. A common approach involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
A plausible method would employ a macrocyclic glycopeptide-based CSP, such as a teicoplanin-based column (e.g., Chirobiotic T). These columns are known for their effectiveness in separating the enantiomers of underivatized amino acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, leading to different retention times.
The mobile phase composition is a critical parameter that is optimized to achieve baseline separation. A typical mobile phase for this type of separation would consist of a mixture of an organic modifier, such as methanol or ethanol, and an aqueous buffer, with small amounts of acidic or basic additives to control the ionization state of the analyte and improve peak shape.
Representative Chiral HPLC Data:
The following interactive data table presents hypothetical yet representative results for the chiral HPLC analysis of a non-racemic sample of "this compound." This data illustrates how the enantiomeric excess would be calculated from the peak areas of the two enantiomers.
| Enantiomer | Retention Time (min) | Peak Area | % of Total Area |
| (R)-enantiomer | 8.5 | 98000 | 98.0% |
| (S)-enantiomer | 9.2 | 2000 | 2.0% |
| Total | 100000 | 100.0% |
The enantiomeric excess (ee) is calculated using the formula: ee = |(% Major Enantiomer - % Minor Enantiomer)| / |(% Major Enantiomer + % Minor Enantiomer)| * 100
In this representative example, the enantiomeric excess would be: ee = |(98.0 - 2.0)| / |(98.0 + 2.0)| * 100 = 96%
This result would indicate that the sample is highly enriched in the (R)-enantiomer. The high resolution and sensitivity of this technique allow for the accurate determination of enantiomeric purity, which is a critical quality attribute.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is used to confirm the empirical formula and, in conjunction with molecular weight data, the molecular formula of a synthesized compound. For "this compound," elemental analysis provides a crucial check on its stoichiometric composition.
Theoretical Composition:
The first step in elemental analysis is to calculate the theoretical elemental composition from the molecular formula. The molecular formula for "this compound" is C₉H₁₈N₂O₂.
The molecular weight is calculated as follows:
Carbon (C): 9 * 12.011 = 108.099
Hydrogen (H): 18 * 1.008 = 18.144
Nitrogen (N): 2 * 14.007 = 28.014
Oxygen (O): 2 * 15.999 = 31.998
Total Molecular Weight: 186.255 g/mol
From this, the theoretical weight percentages of each element are:
%C = (108.099 / 186.255) * 100 = 58.04%
%H = (18.144 / 186.255) * 100 = 9.74%
%N = (28.014 / 186.255) * 100 = 15.04%
%O = (31.998 / 186.255) * 100 = 17.18%
Comparison of Theoretical and Experimental Data:
The synthesized compound is analyzed using an elemental analyzer, and the experimental percentages are compared to the theoretical values. A close agreement (typically within ±0.4%) is considered evidence of the compound's purity and correct elemental composition.
The following interactive table presents the theoretical elemental composition of "this compound" alongside a set of representative experimental values that would be expected for a pure sample.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 58.04 | 58.12 |
| Hydrogen (H) | 9.74 | 9.68 |
| Nitrogen (N) | 15.04 | 15.09 |
| Oxygen (O) | 17.18 | 17.11 |
The close correlation between the theoretical and hypothetical experimental values in this table would serve to confirm the stoichiometric formula of the synthesized "this compound."
Computational Chemistry and Theoretical Investigations of 1 Propyl 4 Amino 4 Piperidinecarboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure and properties of molecules. nih.govfrontiersin.org This method is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron Schrödinger equation. mdpi.com For a molecule such as 1-Propyl-4-amino-4-piperidinecarboxylic acid, DFT calculations can provide significant insights into its structural, electronic, and reactive properties. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. nih.govmdpi.com
A fundamental application of DFT is the optimization of molecular geometry to find the most stable conformation of a molecule, which corresponds to a minimum on the potential energy surface. semanticscholar.orgmdpi.com For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The resulting optimized geometry provides a detailed three-dimensional representation of the molecule in its ground state.
Energetic profiles, including the total energy, heat of formation, and Gibbs free energy, can also be calculated. These values are crucial for understanding the thermodynamic stability of the molecule. For instance, the computed total energy can be used to compare the relative stability of different conformers or isomers of this compound.
Table 1: Calculated Energetic Properties of this compound
| Property | Calculated Value |
| Total Energy (Hartree) | -652.784 |
| Heat of Formation (kcal/mol) | -125.6 |
| Gibbs Free Energy (Hartree) | -652.831 |
Note: The values presented in this table are hypothetical and are intended to be representative of a molecule with a similar structure.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com For this compound, the HOMO is likely to be localized on the amino group, which is the most electron-rich part of the molecule, while the LUMO may be distributed over the carboxylic acid group.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.89 |
| LUMO | 1.54 |
| Energy Gap (ΔE) | 8.43 |
Note: The values presented in this table are hypothetical and are intended to be representative of a molecule with a similar structure.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. frontiersin.org These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Ionization Potential (I) is approximated as -EHOMO.
Electron Affinity (A) is approximated as -ELUMO.
Electronegativity (χ) is calculated as (I + A) / 2.
Chemical Hardness (η) is calculated as (I - A) / 2.
Chemical Softness (S) is the reciprocal of chemical hardness (1 / η).
Electrophilicity Index (ω) is calculated as χ2 / (2η).
Table 3: Global Reactivity Descriptors of this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.89 |
| Electron Affinity (A) | -1.54 |
| Electronegativity (χ) | 2.675 |
| Chemical Hardness (η) | 4.215 |
| Chemical Softness (S) | 0.237 |
| Electrophilicity Index (ω) | 0.851 |
Note: The values presented in this table are hypothetical and are intended to be representative of a molecule with a similar structure.
Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. mdpi.com Computational methods can be used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net These properties are related to the response of a molecule to an external electric field. Molecules with large dipole moments and hyperpolarizability values are considered good candidates for NLO materials. researchgate.net For this compound, the presence of electron-donating (amino) and electron-withdrawing (carboxylic acid) groups can contribute to its NLO properties.
Table 4: Calculated NLO Properties of this compound
| Property | Calculated Value |
| Dipole Moment (μ) (Debye) | 3.12 |
| Mean Polarizability (α) (a.u.) | 85.4 |
| First-order Hyperpolarizability (β) (a.u.) | 2.5 x 10-30 |
Note: The values presented in this table are hypothetical and are intended to be representative of a molecule with a similar structure.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group.
Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to understand chemical bonding and molecular structure. gla.ac.ukuni-muenchen.de This analysis involves identifying critical points in the electron density, where the gradient of the density is zero. The properties of the electron density at these critical points, particularly bond critical points (BCPs), provide insights into the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds). uniovi.es
For this compound, a topological analysis would characterize the C-C, C-N, C-H, O-H, and N-H bonds. The values of the electron density (ρb) and its Laplacian (∇²ρb) at the BCPs can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.
Table 5: Topological Parameters at Bond Critical Points (BCPs) for Selected Bonds in this compound
| Bond | Electron Density (ρb) (a.u.) | Laplacian of Electron Density (∇²ρb) (a.u.) |
| C-N (piperidine) | 0.258 | -0.612 |
| C-C (propyl) | 0.245 | -0.589 |
| C=O (carboxyl) | 0.380 | -0.250 |
| O-H (carboxyl) | 0.341 | -1.987 |
Note: The values presented in this table are hypothetical and are intended to be representative of a molecule with a similar structure.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a quantum chemical method used to visualize the localization of electrons in a molecule, providing a chemically intuitive picture of bonding and electron pairs. wikipedia.orglabinsights.nl ELF values range from 0 to 1, where high values (approaching 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores.
For this compound, an ELF analysis would be expected to reveal distinct basins of localization corresponding to its key structural features. High ELF values would be anticipated in the regions of all covalent bonds, including the C-C, C-H, C-N, and C-O single bonds, as well as the C=O double bond of the carboxylic acid group. Furthermore, pronounced localization maxima would be expected corresponding to the lone pair electrons on the two nitrogen atoms and the two oxygen atoms. colab.wsresearchgate.net The analysis allows for a clear distinction between core electron shells and the valence shell, where chemical bonding occurs. labinsights.nl By mapping these regions, ELF provides a faithful representation of the molecule's Lewis structure and highlights the spatial arrangement of its electron pairs. jussieu.fr
Localized Orbital Locator (LOL)
Similar to ELF, the Localized Orbital Locator (LOL) is another scalar field used to identify regions of high electron localization. nih.govresearchgate.net It is derived from the kinetic energy density and provides a clear picture of bonding regions and lone pairs. researchgate.net LOL analysis complements ELF, often providing a sharper and more distinct visualization of covalent bonds and lone pair regions. rsc.org
In the context of this compound, a LOL analysis would generate a topological map highlighting the covalent framework. High LOL values would define the areas of shared electrons in the C-C bonds of the piperidine (B6355638) ring and propyl chain, the C-N bonds, and the C-O and C=O bonds of the carboxyl group. researchgate.net Distinct LOL maxima would also appear at the locations of the nitrogen and oxygen lone pairs. Comparing ELF and LOL plots for this molecule would offer a comprehensive understanding of its electronic structure, with LOL providing a particularly clear demarcation of regions where orbital overlap is significant. rsc.org
Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) is a method based on the electron density and its gradient, used to identify and visualize non-covalent interactions (NCIs). unam.mxmdpi.com By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix, it is possible to distinguish between attractive interactions (like hydrogen bonds), repulsive interactions (steric clashes), and weak van der Waals forces. mdpi.com
For this compound, RDG analysis would be crucial for understanding its intramolecular interactions. It would likely reveal a significant intramolecular hydrogen bond between the amino group (-NH2) and the carbonyl oxygen of the carboxylic acid, or between the piperidine nitrogen and the carboxylic acid proton, depending on the conformation and protonation state. The analysis would also map out weaker C-H···O and C-H···N interactions. Regions of steric repulsion, particularly involving the bulky propyl group and the substituents at the C4 position, would be identified as areas with a large positive second eigenvalue, indicating regions of electron density depletion due to Pauli exclusion. researchgate.net This provides valuable insight into the forces governing the molecule's preferred three-dimensional structure. researchgate.net
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM) partitions the electron density of a molecule into atomic basins, allowing for the rigorous definition of atoms and chemical bonds. researchgate.netwiley-vch.de The analysis focuses on the topological properties of the electron density (ρ(r)), identifying critical points where the gradient of the density is zero. A bond critical point (BCP) between two nuclei indicates the existence of a chemical bond. wiley-vch.deresearchgate.net
An AIM analysis of this compound would quantify the nature of its intramolecular bonds. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP of each bond would be calculated. For the covalent bonds (C-C, C-N, C-O, C-H), one would expect high ρ values and negative ∇²ρ values, characteristic of shared-electron interactions. researchgate.net For any identified intramolecular hydrogen bonds (e.g., N-H···O=C), the BCP would exhibit lower ρ values and positive ∇²ρ values, indicative of closed-shell (electrostatic) interactions. researchgate.net The AIM theory also allows for the calculation of integrated atomic properties, such as atomic charges, providing a more robust alternative to simpler population analysis methods. researchgate.net
| Bond Type | Expected ρ(r) at BCP (a.u.) | Expected ∇²ρ(r) at BCP (a.u.) | Interaction Type |
| C-C | ~0.24 - 0.27 | ~ -0.6 to -0.8 | Covalent |
| C-N | ~0.28 - 0.32 | ~ -0.9 to -1.2 | Polar Covalent |
| C=O | ~0.40 - 0.45 | ~ +0.2 to -0.2 | Polar Covalent |
| N-H···O | ~0.01 - 0.04 | ~ +0.05 to +0.1 | Hydrogen Bond |
Note: The data in this table are representative values based on studies of similar functional groups and are intended for illustrative purposes.
Electron-Hole Analysis and Excited State Properties (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. rsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as oscillator strengths, which relate to the intensity of the absorption. chemrxiv.org Further analysis of the transitions provides insight into their nature, such as n→π* or π→π* excitations.
For this compound, TD-DFT calculations would predict its electronic absorption spectrum. mdpi.com The primary chromophore in the molecule is the carboxylic acid group. The calculations would likely identify low-energy electronic transitions corresponding to the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital of the C=O bond (an n→π* transition). mdpi.com Other transitions could involve the lone pairs on the nitrogen atoms. Analysis of the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) would characterize these excitations. Electron-hole analysis would visualize the distribution of the electron and the hole (the orbital it was excited from), confirming the charge-transfer character of certain excitations. chemrxiv.org Such studies are fundamental for understanding the molecule's photophysical properties and potential photoreactivity. mdpi.com
| Transition | Expected Wavelength (nm) | Oscillator Strength (f) | Dominant MO Contribution |
| S₀ → S₁ | ~210 - 230 | ~0.001 - 0.01 | n(O) → π(C=O) |
| S₀ → S₂ | ~180 - 200 | ~0.1 - 0.3 | σ → π / π → π* |
Note: The data in this table are hypothetical and represent typical ranges for the described transitions in similar molecules.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a set of localized orbitals that align with the intuitive Lewis structure of a molecule. This method is particularly powerful for quantifying intramolecular interactions through second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with delocalization from a filled (donor) orbital to an empty (acceptor) orbital. mdpi.com
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N) | σ* (C-C) | ~2.0 - 5.0 | Hyperconjugation |
| LP (O) | π* (C=O) | ~20 - 40 | Resonance |
| σ (C-H) | σ* (C-N) | ~0.5 - 2.0 | Hyperconjugation |
Note: The data in this table are representative values based on NBO analyses of similar amine and carboxylic acid structures and serve as an illustration of expected findings.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and stability. researchgate.net By simulating the molecule's motion over time (typically nanoseconds) in a realistic environment (e.g., in a box of water molecules), MD allows for the exploration of the potential energy surface and the identification of stable conformers. researchgate.net
For this compound, MD simulations would be essential for exploring the conformational space of the piperidine ring (chair, boat, twist-boat conformations) and the orientation of the N-propyl and C4 substituents. The stability of different conformers could be assessed by monitoring properties like the root-mean-square deviation (RMSD) over the simulation time. researchgate.net The simulations would also provide a dynamic picture of the intramolecular hydrogen bonds identified by static methods like RDG, revealing their persistence and strength in a solvated environment. nih.gov This analysis is critical for understanding how the molecule behaves under physiological conditions and how its shape and flexibility influence its interactions with other molecules. nih.gov
In Silico Prediction of Molecular Recognition and Binding Modes (e.g., Docking Studies for Scaffold Application)
Computational studies, particularly molecular docking, are pivotal in predicting how a chemical scaffold like this compound might interact with biological targets at a molecular level. While specific docking studies for this exact N-propylated compound are not extensively detailed in publicly available literature, the foundational scaffold, 4-amino-4-piperidinecarboxylic acid, and its derivatives are frequently explored in computational drug design. These studies provide a framework for understanding the potential binding modes of this chemical family.
The 4-amino-4-piperidinecarboxylic acid core presents several key features for molecular recognition: a rigid piperidine ring that serves as a scaffold, a basic amino group, and an acidic carboxylic acid group. These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and salt bridges, which are crucial for binding to the active sites of proteins.
In silico docking simulations are employed to place a ligand into the binding site of a target protein and to estimate the binding affinity. This process involves generating a multitude of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that approximates the interaction energies. The results can predict the most likely binding mode and provide a quantitative estimate of binding strength, often expressed as a docking score or binding energy (in kcal/mol).
For the this compound scaffold, the N-propyl group introduces a hydrophobic element. This alkyl chain can engage in van der Waals and hydrophobic interactions with nonpolar residues in a protein's binding site, potentially enhancing binding affinity and modulating selectivity compared to analogs with different N-substituents.
The general approach for conducting such a study would involve:
Target Selection and Preparation: A protein target of interest is chosen, and its three-dimensional structure is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.
Ligand Preparation: The 3D structure of this compound is generated and optimized to find its lowest energy conformation.
Molecular Docking: A docking algorithm is used to fit the ligand into the prepared protein binding site.
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the predicted binding affinity.
The hypothetical data in the table below illustrates the kind of results that would be generated from such docking studies against various protein targets. This data is for illustrative purposes to demonstrate the format and nature of findings from in silico investigations, as specific experimental or computational results for this exact compound are not available.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |
|---|---|---|---|---|
| Protein Kinase A (PKA) | 1ATP | -7.2 | Glu170, Val123, Leu49 | Hydrogen Bond, Hydrophobic Interaction |
| Thrombin | 1H8D | -6.5 | Asp189, Gly216, Trp60D | Salt Bridge, Hydrogen Bond |
| Carbonic Anhydrase II | 2CBA | -5.8 | His94, Thr199, Zn2+ | Coordination, Hydrogen Bond |
| Estrogen Receptor Alpha | 1GWR | -8.1 | Arg394, Glu353, Leu387 | Hydrogen Bond, Hydrophobic Interaction |
Future Research Perspectives and Emerging Areas
Development of Green and Sustainable Synthetic Routes for Piperidine (B6355638) Scaffolds
The chemical industry is increasingly shifting towards environmentally benign methodologies, and the synthesis of piperidine scaffolds is no exception. Future research will prioritize the development of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of focus include:
Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis of piperidine derivatives offers high selectivity and mild reaction conditions.
Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scale-up of synthetic processes.
Alternative Solvents: The use of greener solvents like water, supercritical fluids, or bio-based solvents is being explored to replace hazardous organic solvents. nih.gov
Catalytic Methods: The development of novel catalysts, including biodegradable and earth-abundant metal catalysts, is a significant area of research. For instance, glutamic acid has been utilized as a green and biodegradable catalyst for the one-pot synthesis of polyfunctionalized piperidine scaffolds. tandfonline.com
| Synthetic Strategy | Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering |
| Flow Chemistry | Enhanced efficiency, improved safety, scalability | Reactor design and optimization |
| Alternative Solvents | Reduced environmental impact, improved safety | Use of water, supercritical CO2, bio-solvents |
| Green Catalysts | Lower toxicity, recyclability, sustainability | Earth-abundant metals, organocatalysts |
The drive for sustainability is also leading to the exploration of alternative reagents to replace hazardous ones traditionally used in piperidine synthesis. For example, in solid-phase peptide synthesis, which often involves piperidine for Fmoc removal, research is focused on finding viable, greener alternatives. rsc.org
Exploration of Novel Functionalizations and Derivatizations at N1 and C4
The biological activity of piperidine derivatives is highly dependent on the nature and position of their substituents. The N1 and C4 positions of the piperidine ring are critical for modulating the pharmacological properties of these compounds.
Future research will focus on:
N1-Functionalization: Introducing a diverse range of substituents at the N1 position can significantly impact a molecule's polarity, basicity, and ability to interact with biological targets. Research will continue to explore novel alkylation, arylation, and acylation reactions to create libraries of N1-substituted piperidine derivatives.
C4-Derivatization: The C4 position offers a prime site for introducing complexity and chirality. The development of stereoselective methods for the functionalization of the C4 position is a key area of interest. This includes the introduction of various functional groups such as amino, carboxyl, and aryl groups. nih.govresearchgate.net The synthesis of analogs of existing drugs, such as methylphenidate, has been a driving force in developing catalyst-controlled C-H functionalization at the C2, C3, and C4 positions of the piperidine ring. nih.gov
| Position | Type of Functionalization | Impact on Properties |
| N1 | Alkylation, Arylation, Acylation | Polarity, Basicity, Target Binding |
| C4 | Introduction of diverse functional groups | Chirality, Molecular Complexity, Pharmacological Activity |
The challenge lies in achieving high regio- and stereoselectivity in these functionalization reactions. The use of advanced catalytic systems, including rhodium-based catalysts, has shown promise in controlling the site-selectivity of C-H functionalization on the piperidine ring. nih.govresearchgate.net
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are becoming indispensable tools for chemical synthesis.
Emerging techniques and their applications include:
In Situ NMR and IR Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into reaction pathways and kinetics. acs.orgfrontiersin.org Attenuated Total Reflection (ATR) and transmission modes are two common measurement methods used for in situ IR spectroscopy of liquid-phase reactions. acs.org
Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous media and for studying catalyst behavior.
Mass Spectrometry: Real-time mass spectrometry can be used to identify and quantify reaction components, including transient intermediates. iitm.ac.in
The data obtained from these in situ studies can be used to:
Optimize reaction conditions to improve yield and selectivity.
Identify and characterize reaction intermediates.
Develop accurate kinetic models of the reaction.
Ensure process safety and control.
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| In Situ NMR | Structural information, concentration | Reaction mechanism, kinetics |
| In Situ IR | Functional group changes, concentration | Reaction progress, endpoint determination |
| Raman Spectroscopy | Vibrational modes, catalyst monitoring | Phase transitions, polymorphism |
| Mass Spectrometry | Molecular weight, fragmentation patterns | Intermediate identification, impurity profiling |
Integration of Machine Learning and Artificial Intelligence in Scaffold Design and Synthesis Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery and chemical synthesis. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. nih.govnih.gov
In the context of piperidine scaffold design and synthesis, AI and ML can be applied to:
De Novo Design: Generative models can design novel piperidine derivatives with desired physicochemical and pharmacological properties.
Synthesis Prediction: Retrosynthetic analysis tools powered by AI can predict viable synthetic routes for target molecules. researchgate.net
Reaction Optimization: ML models can be trained to predict the optimal reaction conditions for a given transformation, saving time and resources. digitellinc.com
Property Prediction: AI can predict the biological activity, toxicity, and other properties of virtual compounds, allowing for the prioritization of candidates for synthesis.
The integration of AI and ML with automated synthesis platforms has the potential to create fully autonomous systems for molecular discovery. mit.edu
| AI/ML Application | Description | Impact on Research |
| De Novo Design | Generation of novel molecular structures with desired properties. | Accelerated discovery of new chemical entities. |
| Synthesis Prediction | Prediction of viable synthetic routes for target molecules. | More efficient synthesis planning. |
| Reaction Optimization | Prediction of optimal reaction conditions to maximize yield and minimize byproducts. | Reduced experimental effort and resource consumption. |
| Property Prediction | In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. | Early identification of promising drug candidates. |
Role of Piperidine Carboxylic Acids in Advanced Materials Chemistry
While the primary focus on piperidine derivatives has been in medicinal chemistry, their unique structural and chemical properties also make them attractive building blocks for advanced materials. Piperidine carboxylic acids, in particular, can serve as versatile synthons in materials science.
Potential applications in materials chemistry include:
Polymers and Dendrimers: The bifunctional nature of piperidine carboxylic acids allows them to be incorporated into polymer backbones or used as branching units in dendrimers.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, catalysis, and sensing.
Supramolecular Assemblies: The ability of piperidine derivatives to participate in hydrogen bonding and other non-covalent interactions can be exploited to construct complex supramolecular architectures.
Functional Materials: Derivatization of the piperidine ring can be used to tune the optical, electronic, and magnetic properties of materials.
Future research in this area will involve the design and synthesis of novel piperidine-based monomers and building blocks and the exploration of their assembly into functional materials with tailored properties. The versatility of piperidine-based carboxylic acids suggests their potential as intermediates in the synthesis of agrochemicals and other fine chemicals. solubilityofthings.com
Q & A
Q. Table 1: Example Solubility Data for Analogous Piperidine Derivatives
| Compound | Solubility in DMSO (mg/mL) | Solubility in Water (pH 7.4) | Reference |
|---|---|---|---|
| 1-Acetyl-4-piperidinecarboxylic acid | >50 | <0.1 | |
| Piperidine-4-carboxylic acid | 20 | 5.8 (pH 2.0) |
Q. Table 2: Recommended HPLC Parameters for Purity Analysis
| Column | Mobile Phase | Flow Rate | Detection Wavelength |
|---|---|---|---|
| C18 (150 × 4.6 mm) | 0.1% TFA in HO/MeCN | 1.0 mL/min | 254 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
